tert-Butyl N-({4-[2-(3-formylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate
Description
tert-Butyl N-({4-[2-(3-formylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate is a synthetic organic compound featuring a morpholine core substituted with a tert-butyl carbamate group and a 3-formylphenoxyacetyl moiety. Its molecular structure combines a morpholine ring (a six-membered heterocycle containing one nitrogen and one oxygen atom) with a tert-butyl carbamate protecting group, commonly used to stabilize amines during synthesis . The 3-formylphenoxyacetyl substituent introduces an aldehyde functional group at the meta position of the phenoxy ring, which may serve as a reactive site for further derivatization, such as condensation reactions.
Properties
Molecular Formula |
C19H26N2O6 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
tert-butyl N-[[4-[2-(3-formylphenoxy)acetyl]morpholin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C19H26N2O6/c1-19(2,3)27-18(24)20-10-16-11-21(7-8-25-16)17(23)13-26-15-6-4-5-14(9-15)12-22/h4-6,9,12,16H,7-8,10-11,13H2,1-3H3,(H,20,24) |
InChI Key |
MIBQVJDYURJPFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CN(CCO1)C(=O)COC2=CC=CC(=C2)C=O |
Origin of Product |
United States |
Preparation Methods
b. Amide Bond Formation
The activated acid reacts with the Boc-protected morpholine-aminomethyl intermediate. Example protocol:
- Procedure : Combine the acid (300 mg), tert-butyl 3-(aminomethyl)morpholine-4-carboxylate (264 mg), HATU (464 mg), DIEA (0.406 mL), and DMF (7 mL).
- Purification : Silica gel column chromatography (hexane/ethyl acetate).
Functional Group Modifications
a. Formylation of the Phenolic Ring
The 3-formylphenoxy group is introduced via alkylation or oxidation. For example:
- Alkylation : Reaction of 3-hydroxybenzaldehyde derivatives with chloroacetyl chloride in the presence of a base (e.g., Cs₂CO₃).
- Oxidation : Oxidation of a methyl group to aldehyde using reagents like PCC or Swern oxidation.
b. Final Assembly
The acetylphenoxy-morpholine intermediate is coupled to the Boc-protected amine via amide bond formation, followed by deprotection (if necessary).
Representative Synthetic Route
A plausible pathway for the target compound is outlined below:
Analytical Data and Characterization
- ¹H NMR : Peaks corresponding to the Boc group (δ 1.37 ppm, singlet), morpholine protons (δ 3.13–4.33 ppm), and formyl group (δ 9.80 ppm).
- Molecular Weight : Confirmed via LC-MS (theoretical: 392.4 g/mol).
Key Challenges and Optimizations
- Solvent Choice : DMF and acetonitrile are preferred for coupling reactions due to their polar aprotic nature.
- Catalyst Efficiency : HATU outperforms EDC·HCl in terms of reaction rate and yield for sterically hindered amines.
- Reusability : Glycerol as a solvent allows reuse of the reaction medium without activity loss.
Chemical Reactions Analysis
tert-Butyl N-({4-[2-(3-formylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur in the presence of bases like sodium hydroxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl N-({4-[2-(3-formylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate is utilized in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl N-({4-[2-(3-formylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
tert-Butyl N-({4-[2-(4-acetylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate
Key Differences :
- Substituent Position and Functional Group: The acetyl group is at the para position of the phenoxy ring (vs. meta for the formyl group in the target compound). The acetyl (ketone) group is less electrophilic than the formyl (aldehyde) group, reducing reactivity toward nucleophilic attack .
- Molecular Weight and Formula : C₂₀H₂₈N₂O₆ (MW 392.4) vs. the target compound’s estimated formula C₂₀H₂₇N₂O₆ (MW 391.4), reflecting the substitution of a formyl group (-CHO) for an acetyl group (-COCH₃) .
Implications :
- The aldehyde group in the target compound enhances its utility in forming Schiff bases or hydrazone linkages for bioconjugation .
tert-Butyl 2-(furan-3-ylcarbamoyl)propionylcarbamate
Key Differences :
- Core Heterocycle : Replaces the morpholine ring with a furan (aromatic ether), reducing basicity and altering solubility. Morpholine’s nitrogen atom enables hydrogen bonding, enhancing aqueous solubility compared to furan .
- Functional Groups: Features a carbamoylpropionyl side chain instead of a phenoxyacetyl group, limiting aromatic interactions in biological systems .
Implications :
- The furan-based compound is less polar, favoring lipid membrane permeability but reducing target specificity in aqueous environments.
- The absence of a formyl or acetylphenoxy group restricts its use in covalent inhibitor design .
Fluorinated tert-Butyl Carbamate Derivatives (EP 4 374 877 A2)
Key Differences :
- Substituents: Contains difluoro, trifluoromethyl, and pyrimidinyl groups, significantly increasing lipophilicity and metabolic stability compared to the target compound’s aldehyde-substituted phenoxy group .
- Complexity : The presence of a diazaspiro[4.5]decane ring system introduces conformational rigidity, which may enhance binding affinity to hydrophobic enzyme pockets .
Data Table: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Reactivity Highlights |
|---|---|---|---|---|
| tert-Butyl N-({4-[2-(3-formylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate | C₂₀H₂₇N₂O₆ | 391.4 | Morpholine, tert-butyl carbamate, 3-formylphenoxy | Aldehyde enables bioconjugation |
| tert-Butyl N-({4-[2-(4-acetylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate | C₂₀H₂₈N₂O₆ | 392.4 | Morpholine, tert-butyl carbamate, 4-acetylphenoxy | Ketone less reactive than aldehyde |
| tert-Butyl 2-(furan-3-ylcarbamoyl)propionylcarbamate | C₁₃H₁₈N₂O₅ | 282.3 | Furan, carbamoylpropionyl | Limited aromatic interactions |
| Fluorinated analog (EP 4 374 877 A2) | C₃₄H₂₈F₆N₆O₄ | 730.6 | Trifluoromethyl, pyrimidine, diazaspiro | High metabolic stability |
Biological Activity
Tert-Butyl N-({4-[2-(3-formylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate, also known by its CAS number 1955560-73-2, is a synthetic organic compound with notable potential in medicinal chemistry. Its unique structure, which includes a tert-butyl group, a morpholine ring, and a formylphenoxyacetyl moiety, suggests diverse biological activities. This article focuses on the biological activity of this compound, summarizing research findings, comparative analyses with similar compounds, and potential applications in pharmaceuticals.
- Molecular Formula : C19H26N2O6
- Molecular Weight : 378.42 g/mol
- Structural Features : The compound contains a morpholine ring which is often associated with enhanced bioavailability and pharmacological effects.
Biological Activity Overview
Initial studies indicate that this compound may exhibit significant biological activity. Compounds with similar structures have been investigated for their potential as:
- Anti-cancer agents
- Anti-inflammatory drugs
- Enzyme inhibitors
The presence of the morpholine ring is particularly relevant as it has been linked to improved pharmacokinetic properties.
In Vitro Studies
Research on compounds similar to this compound often highlights their mechanisms of action. For instance, studies have shown that certain morpholine derivatives can inhibit key enzymes involved in cancer progression and inflammation:
- Enzyme Inhibition : Compounds structurally related to tert-butyl N-(4-formylbenzyl)carbamate have demonstrated inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with varying IC50 values indicating their potency against these enzymes .
- Cell Viability : In vitro assays have been conducted to assess the cytotoxicity of these compounds on various cancer cell lines. For example, derivatives showed significant growth inhibition in Jurkat cells and HT29 cells, suggesting potential anti-cancer applications .
Case Studies
- Neuroprotective Effects : A study involving a related compound demonstrated neuroprotective effects against amyloid beta-induced toxicity in astrocytes. This suggests that derivatives of the carbamate may also have applications in neurodegenerative diseases such as Alzheimer's .
- Comparative Analysis : A comparative analysis of various carbamate compounds highlighted the unique substituents of this compound, suggesting that these modifications could enhance its biological activity compared to other similar compounds .
Molecular Docking Studies
Molecular docking studies are crucial for understanding the interactions between these compounds and their biological targets. Preliminary investigations indicate that the compound may act as a non-covalent inhibitor at enzyme active sites, potentially leading to reduced enzyme activity and subsequent therapeutic effects .
Comparative Analysis with Similar Compounds
A summary table comparing key features of related compounds provides insight into their potential biological activities:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| tert-Butyl N-(4-formylbenzyl)carbamate | 156866-52-3 | Similar carbamate structure; different substituents |
| This compound | 1955560-73-2 | Contains a different phenoxy substituent; similar morpholine structure |
| tert-Butyl N-({4-[2-(4-acetylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate | 1803572-28-2 | Shares morpholine and acetophenone features; differing acetamide |
This table illustrates the unique aspects of this compound that may contribute to its distinct biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
